molecular formula C11H8Cl2N2O B134532 2',4'-Dichloro-2-imidazole acetophenone CAS No. 252950-14-4

2',4'-Dichloro-2-imidazole acetophenone

Cat. No.: B134532
CAS No.: 252950-14-4
M. Wt: 255.1 g/mol
InChI Key: QVIVQEVJZWBMCS-UHFFFAOYSA-N
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Description

2',4'-Dichloro-2-imidazole acetophenone, also known as this compound, is a useful research compound. Its molecular formula is C11H8Cl2N2O and its molecular weight is 255.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Remediation

1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone is a compound that could be theoretically applied in environmental remediation, specifically in the degradation of organic pollutants in wastewater. The enzymatic treatment using oxidoreductive enzymes, in the presence of redox mediators, has shown potential in enhancing the degradation efficiency of recalcitrant compounds. Enzymes such as laccases and peroxidases have been utilized for this purpose, targeting a range of aromatic compounds present in industrial effluents. Redox mediators like 1-hydroxybenzotriazole and violuric acid significantly improve the substrate range and degradation efficiency, potentially including compounds structurally related to 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone (Husain & Husain, 2007).

Antimicrobial and Antifungal Applications

Imidazole derivatives, including compounds structurally similar to 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone, have been extensively reviewed for their antimicrobial and antifungal activities. These compounds serve as key intermediates in the pharmaceutical industry for the synthesis of drugs targeting fungal infections and other microbial diseases. The broad spectrum of biological activity is attributed to the imidazole ring, making it a crucial component in developing new therapeutic agents (Iradyan et al., 2009).

Agricultural Chemicals

The structural features of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone suggest its potential application in the development of herbicides and pesticides. Compounds with dichlorophenyl and imidazole components are of interest due to their potential bioactivity. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D), although not the same, shares some structural resemblance and is widely used in agriculture to control broadleaf weeds. The environmental behavior, degradation, and impact on non-target organisms of such chemicals are crucial areas of study to ensure sustainable agricultural practices and minimize ecological risks (Islam et al., 2017).

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c12-7-1-2-8(9(13)5-7)10(16)6-11-14-3-4-15-11/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIVQEVJZWBMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CC2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622861
Record name 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252950-14-4
Record name 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of 1-(2,4-dichlorophenyl)-2-chloroethan-1-one (0.95 M) and imidazole (2.68 M) in CH3CN (500 ml) were heated for 14-16 hours at 75° C. The product was stripped of solvent under reduced pressure. The residue was diluted with dichloromethane (1 L) and water (400 ml), and the mixture was stirred for 30 min. After filtering off a solid impurity, the aqueous layer was removed and discarded. The organic layer was washed sequentially with water (300 ml), sat. aq. NaHCO3 (300 ml), water (300 ml), brine (200 ml), dried with Na2SO4, filtered, and concentrated under reduced pressure. The reddish black oil was dried overnight in vacuo giving 1-(2,4-dichlorophenyl)-2-imidazolylethan-1-one in 90% yield.
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500 mL
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1 L
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400 mL
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Synthesis routes and methods II

Procedure details

2,4-Dichlorophenacyl chloride (1.42 g, 6.4 mmol) and imidazole (1.18 g, 16 mmol) were heated in toluene (40 ml) at 75° C. for 2.25 hours. The mixture was concentrated to dryness in vacuo. The residue was dissolved in dichloromethane and washed with 5% aqueous potassium carbonate solution and water, dried and concentrated in vacuo. The crude product was purified by passage over a pad of silica gel, eluting with 5% methanol in dichloromethane to give 1-(2,4-dichlorophenyl)-2-imidazolylethan-1-one as an orange oil.
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1.42 g
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1.18 g
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40 mL
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Synthesis routes and methods III

Procedure details

Made using the same procedure as for 1-(2,4-dichlorophenyl)-2-pyrazolylethan-1-one except that imidazole (3.1 g, 44.8 mmol) was used in place of pyrazole. The crude residue was purified on silica gel (5% MeOH/CH2Cl2) to yield a light yellow solid.
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1-(2,4-dichlorophenyl)-2-pyrazolylethan-1-one
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3.1 g
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